4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, and a morpholinosulfonyl group, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(MORPHOLINOSULFONYL)BENZOATE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the oxidation of 2-aminobenzenethiol with hydrogen peroxide or other oxidizing agents. The resulting benzisothiazole is then reacted with an appropriate amine to form the desired amino derivative. The final step involves the coupling of this intermediate with 4-(morpholinosulfonyl)benzoic acid under suitable conditions, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(MORPHOLINOSULFONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(MORPHOLINOSULFONYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate
Uniqueness
What sets 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-(MORPHOLINOSULFONYL)BENZOATE apart is its combination of the benzisothiazole and morpholinosulfonyl groups, which confer unique properties such as enhanced solubility, reactivity, and potential biological activity .
Properties
Molecular Formula |
C24H21N3O7S2 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21N3O7S2/c28-24(17-5-11-20(12-6-17)36(31,32)27-13-15-33-16-14-27)34-19-9-7-18(8-10-19)25-23-21-3-1-2-4-22(21)35(29,30)26-23/h1-12H,13-16H2,(H,25,26) |
InChI Key |
PDCPMZFFFHODQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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